5-(2,6-Dimethylmorpholino)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 1,2,4-triazine, which is a class of heterocyclic compounds . It has a morpholine ring, which is a common feature in many pharmaceuticals . The presence of a methylphenyl group suggests that it might have some aromatic properties .
Molecular Structure Analysis
The molecular structure would likely be complex due to the presence of multiple functional groups including the morpholine ring and the 1,2,4-triazine ring .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the morpholine and 1,2,4-triazine moieties, both of which can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the compound. For example, morpholines are generally stable and have been used in a variety of applications due to their chemical properties .Scientific Research Applications
Chemical Modifications and Synthesis
Research in the area of 1,2,4-triazine derivatives has explored various chemical modifications to enhance their utility. For instance, the reaction of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones with phosphorus pentasulfide led to the synthesis of corresponding 6-thiones, showcasing the chemical versatility of triazine compounds (Collins, Hughes, & Johnson, 2000). Additionally, the synthesis of novel 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones and primary amines, including morpholine, highlights the adaptability of triazine frameworks for generating compounds with potential antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Applications in OLEDs
The development of donor-substituted 1,3,5-triazines has been investigated for their potential as host materials in blue phosphorescent OLEDs. This research highlights the importance of specific triazine derivatives in electronic applications, demonstrating their significant thermal and optical properties suitable for enhancing OLED performance (Rothmann, Haneder, Como, Lennartz, Schildknecht, & Strohriegl, 2010).
Anticancer Research
Triazine derivatives also play a crucial role in anticancer research. A review of anticancer s-Triazine derivatives emphasizes the synthetic strategies and antitumor activities of these compounds, including those modified with morpholino groups. This body of work supports the exploration of triazine cores for developing new anticancer drugs, showcasing the potential of these compounds in therapeutic applications (Jain, Jain, Sain, Kishore, & Dwivedi, 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2,6-dimethyl-4-[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-11-5-7-15(8-6-11)16-18-17(14(4)19-20-16)21-9-12(2)22-13(3)10-21/h5-8,12-13H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUWUYIZADTROQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=NC(=N2)C3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.